
BrilliantBlueFCF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1 or Acid Blue 9, is a synthetic organic compound primarily used as a blue colorant in processed foods, medications, dietary supplements, and cosmetics . It is classified as a triarylmethane dye and has the chemical formula C₃₇H₃₄N₂Na₂O₉S₃ . This compound is known for its vibrant blue color and is one of the oldest FDA-approved color additives .
Preparation Methods
Brilliant Blue FCF is synthesized through the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline, followed by oxidation . The industrial production typically involves the following steps:
Condensation Reaction: 2-formylbenzenesulfonic acid reacts with aniline derivatives under controlled conditions.
Purification: The product is purified to remove any impurities and by-products, resulting in a blue powder or granules.
Chemical Reactions Analysis
Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Under reducing conditions, Brilliant Blue FCF can be converted to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like chromium and manganese compounds, and reducing agents such as sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Brilliant Blue FCF has a wide range of applications in scientific research:
Mechanism of Action
Brilliant Blue FCF exerts its effects by inhibiting purinergic receptors, specifically the P2X7 receptor . This inhibition limits cell proliferation and can reduce inflammation and cell death . The dye also selectively inhibits the ATP release channel Panx1, which is involved in various physiological processes .
Comparison with Similar Compounds
Brilliant Blue FCF is often compared to other synthetic dyes, such as:
Brilliant Blue G: Similar in structure and function, but with different applications and regulatory approvals.
FD&C Green No. 3: Another synthetic dye with similar inhibitory effects on Panx1 channels.
Acid Green 3: and Acid Green 9 : Related dyes with different color properties and applications.
Brilliant Blue FCF is unique due to its specific inhibitory effects on purinergic receptors and its wide range of applications in various fields .
Properties
Molecular Formula |
C37H34N2Na2O9S3 |
|---|---|
Molecular Weight |
792.9 g/mol |
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI Key |
SGHZXLIDFTYFHQ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

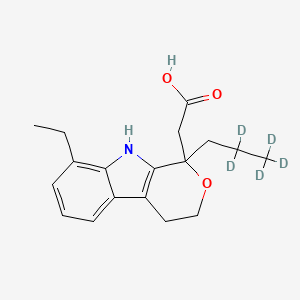
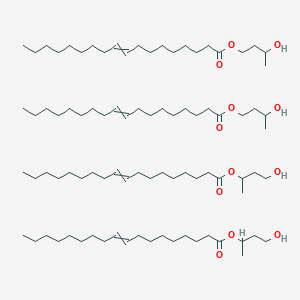
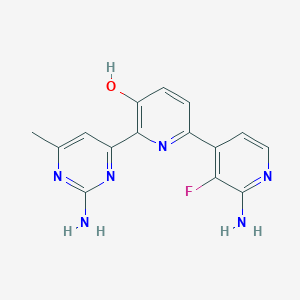
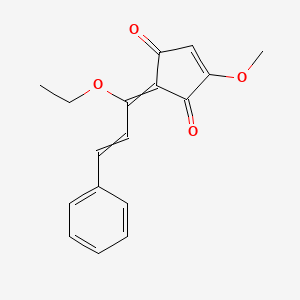
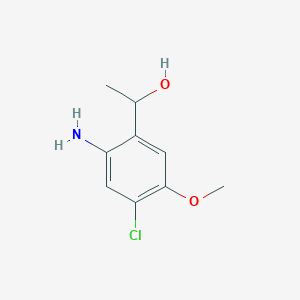
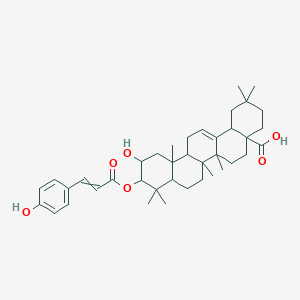
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
